N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13-18(19(22-24-13)15-6-3-2-4-7-15)20(23)21-17-11-10-14-8-5-9-16(14)12-17/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGWCXWEHMZXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Oxazole Ring Formation: The oxazole ring can be formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the indene and oxazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide exhibit promising anticancer properties. Studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives with similar structures have been evaluated for their efficacy against various cancer types, including breast and prostate cancer .
Neuroprotective Effects
The compound's potential neuroprotective effects have also been investigated. Some studies suggest that oxazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
this compound has been studied for its antimicrobial properties. Research has demonstrated that oxazole-containing compounds can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
Materials Science
Polymer Chemistry
In materials science, the incorporation of oxazole derivatives into polymer matrices has shown potential for enhancing thermal stability and mechanical properties. The unique electronic properties of these compounds allow for the development of advanced materials with tailored functionalities, such as improved conductivity and resistance to thermal degradation .
Organic Light Emitting Diodes (OLEDs)
Research has explored the use of oxazole derivatives in OLEDs due to their favorable photophysical properties. These compounds can serve as emissive layers or charge transport materials in OLED devices, contributing to enhanced light emission efficiency and device stability .
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, facilitating the synthesis of more complex molecules. This application is particularly relevant in the pharmaceutical industry for developing novel drug candidates .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares its 5-methyl-3-phenyl-1,2-oxazole-4-carboxamide backbone with several derivatives, differing primarily in the substituent on the carboxamide nitrogen. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected 1,2-Oxazole Carboxamides
Key Observations
Substituent Effects on Bioactivity: The dihydroindene group in the target compound may confer unique steric and electronic properties compared to simpler aryl or alkyl substituents (e.g., 4-ethoxyphenyl or 3-ethoxypropyl). This could enhance binding affinity to hydrophobic enzyme pockets or receptors .
Role of Chirality :
- The chiral dihydroindenyl-amine derivative () highlights the importance of stereochemistry in modulating pharmacological profiles. Such analogs are valuable in designing enantioselective inhibitors .
Anti-Inflammatory Potential: While the target compound lacks direct activity data, structurally related 5-methyl-3-phenyl-1,2,4-oxadiazoles exhibit dual cyclooxygenase/5-lipoxygenase inhibition, suggesting a plausible mechanism for anti-inflammatory action in oxazole derivatives .
Analytical Characterization: Derivatives like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (a cathinone analog) emphasize the utility of techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography for structural elucidation, which are applicable to the target compound .
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound that belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes an oxazole ring. The presence of the oxazole moiety is significant as it contributes to the biological activity of the compound.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.37 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. These compounds have shown activity against various bacteria and fungi.
Case Study: Antimicrobial Assessment
In a study evaluating a series of oxazole derivatives, it was found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(2,3-dihydro-1H-inden-5-yl)-5-methyl... | 62.5 | Staphylococcus aureus |
| 125 | Escherichia coli | |
| 100 | Bacillus subtilis |
This data indicates that the compound has promising antibacterial properties, particularly against Staphylococcus aureus .
Anti-inflammatory Activity
Oxazole derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of pathways related to inflammation.
Research Findings
A study on related oxazole compounds demonstrated their ability to reduce inflammation in vitro by inhibiting the expression of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This suggests that this compound may also possess such properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Modulation : It may interact with specific receptors that modulate immune responses.
- Biofilm Disruption : Some studies suggest that oxazoles can disrupt biofilms formed by bacteria, enhancing their efficacy against chronic infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
